KRP-203

描述

KRP-203 是一种合成的免疫调节化合物,作为鞘氨醇-1-磷酸受体激动剂。 它已被研究用于其在各种免疫介导疾病(包括炎症性肠病和器官移植)中的潜在治疗应用 .

科学研究应用

化学: 用作研究鞘氨醇-1-磷酸受体激动剂的模型化合物。

生物学: 研究其在调节免疫细胞迁移和功能中的作用。

医学: 探索作为治疗炎症性肠病、器官移植和其他免疫介导疾病的治疗剂。

工业: 在开发新的免疫调节药物方面具有潜在的应用。

作用机制

生化分析

Biochemical Properties

KRP-203 is a sphingosine-1-phosphate (S1P) receptor agonist . This compound interacts with these receptors, particularly S1P receptor type 1 , to exert its effects.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the number of peripheral blood mononuclear cells, including lymphocytes and monocytes . It also enhances lymphocyte homing into peripheral lymph nodes . In addition, this compound interferes with lymphocyte function, as evidenced by decreased T-cell proliferation and interleukin-2 and interferon-γ production in activated splenocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with S1P receptors. As an S1P receptor agonist, this compound binds to these receptors, particularly S1P receptor type 1, and activates them . This activation leads to a variety of effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, in studies involving low-density lipoprotein receptor–deficient mice, this compound was administered for 6 and 16 weeks . Over this period, this compound substantially reduced atherosclerotic lesion formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in studies involving low-density lipoprotein receptor–deficient mice, this compound was administered at a dose of 3.0 mg/kg per day . At this dosage, this compound significantly reduced peripheral lymphocytes .

Metabolic Pathways

This compound is involved in the S1P signaling pathway . This pathway is part of the larger sphingolipid metabolism pathway, which involves the production of S1P from sphingosine by sphingosine kinases .

Subcellular Localization

As an S1P receptor agonist, it is likely that this compound localizes to the same areas as S1P receptors, which are found on the cell surface .

准备方法

合成路线和反应条件

KRP-203 是通过一系列涉及修饰鞘氨醇(一种天然存在的脂质)的化学反应合成的。 合成通常包括鞘氨醇激酶 2 对鞘氨醇的磷酸化,以产生 this compound-P,即该化合物的活性形式 . 然后将该化合物溶解在无菌的 0.5% 甲基纤维素中,并进一步稀释以用于实验 .

工业生产方法

This compound 的工业生产涉及使用与上述类似的化学路线进行大规模合成。该过程包括严格的质量控制措施,以确保最终产品的纯度和功效。该化合物通常在符合监管标准的医药级设施中生产。

化学反应分析

反应类型

KRP-203 经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种代谢物。

还原: 还原反应可以修饰分子上的官能团。

取代: 取代反应可以在分子上的特定位点发生,导致形成不同的衍生物。

常用试剂和条件

用于 this compound 的合成和修饰的常用试剂包括:

磷酸化试剂: 用于磷酸化鞘氨醇。

氧化剂: 用于氧化反应。

还原剂: 用于还原反应。

形成的主要产物

从这些反应形成的主要产物包括 this compound 的各种磷酸化和脱磷酸化衍生物,它们可能具有不同的生物活性。

相似化合物的比较

KRP-203 与其他鞘氨醇-1-磷酸受体激动剂类似,如芬戈利莫德、奥扎尼莫德和西庞莫德 . This compound 在其特异性结合亲和力和药代动力学特性方面是独特的,这可能在某些治疗应用中提供优势 . 类似的化合物包括:

芬戈利莫德: 另一种用于治疗多发性硬化的鞘氨醇-1-磷酸受体激动剂。

奥扎尼莫德: 用于治疗溃疡性结肠炎和多发性硬化。

西庞莫德: 主要用于治疗继发性进展型多发性硬化。

This compound 的独特特性使其成为免疫调节领域进一步研究和开发的有希望的候选者。

属性

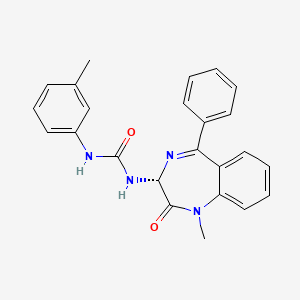

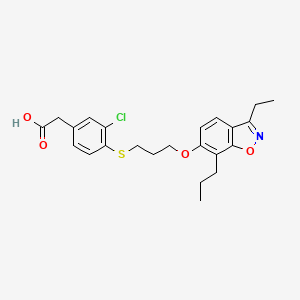

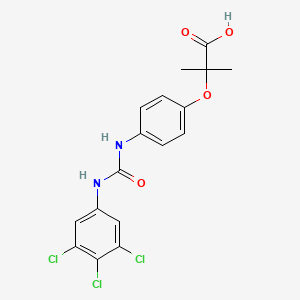

IUPAC Name |

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClNO3S.ClH/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18;/h1-10,13-14,27-28H,11-12,15-17,26H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIFLDFUXIHOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509088-69-1 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509088-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRP-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509088691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOCRAVIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YH0N35CE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of KRP-203?

A1: this compound is a synthetic sphingosine-1-phosphate (S1P) receptor agonist with selectivity for the S1P receptor subtype 1 (S1P1). [, , , , , , , , , , , , ] Upon administration, this compound binds to S1P1 receptors on lymphocytes, leading to receptor internalization and downregulation. This process effectively sequesters lymphocytes within secondary lymphoid tissues, reducing their circulation in the blood and preventing infiltration into peripheral inflammatory sites. [, , , , ]

Q2: How does this compound's selectivity for S1P1 compare to other S1P receptor modulators?

A2: this compound exhibits higher selectivity for S1P1 compared to FTY720 (fingolimod), which targets multiple S1P receptor subtypes. This selectivity is thought to contribute to its reduced risk of bradycardia, a common side effect of FTY720. [, , ] Studies have shown that a tenfold higher dose of phosphorylated this compound is required to induce transient bradycardia in rats compared to phosphorylated FTY720.

Q3: How does this compound affect the immune response beyond lymphocyte trafficking?

A3: In addition to its effects on lymphocyte trafficking, this compound has been shown to modulate cytokine production by lymphocytes. Specifically, it inhibits the production of pro-inflammatory cytokines such as interferon-γ (IFN-γ), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α) by colonic lymphocytes in a mouse model of colitis. Notably, this compound did not affect the production of IL-4, suggesting a selective modulation of the immune response.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H25ClNO3S+ • Cl−. The molecular weight is 462.4 g/mol.

Q5: How does the structure of this compound contribute to its S1P1 selectivity?

A5: Although the exact structural elements responsible for this compound's S1P1 selectivity are not fully elucidated in the provided research, it's known that subtle modifications in the chemical structure of S1P analogs can significantly impact their receptor subtype selectivity. Future research exploring structure-activity relationships is crucial to design more potent and selective S1P1 modulators with improved safety profiles.

Q6: What is known about the stability and formulation of this compound?

A6: The provided articles primarily focus on the in vivo efficacy and safety of this compound in various animal models. Detailed investigations regarding its stability under different conditions, formulation strategies to enhance stability, solubility, or bioavailability, and analytical method validation are not discussed in detail.

Q7: What is known about the pharmacokinetic profile of this compound?

A7: Limited information on the pharmacokinetic properties of this compound is available in the provided research. One study investigated the potential pharmacokinetic interaction between this compound and cyclosporine A (CsA) in a rat model. The results showed that co-administration of this compound with CsA did not significantly affect the pharmacokinetics of either drug, suggesting no major drug-drug interaction. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Q8: What are the key findings regarding the in vitro and in vivo efficacy of this compound?

A8: Several studies have demonstrated the efficacy of this compound in various animal models of transplantation and autoimmune diseases:

- Rat skin and heart allografts: this compound significantly prolonged graft survival in both minor and major histocompatibility complex (MHC)-mismatched transplant models. It effectively suppressed both acute and chronic rejection, evidenced by reduced inflammatory cell infiltration, decreased expression of pro-fibrotic markers, and attenuated neointimal formation.

- Rat renal transplantation: this compound, in combination with a subtherapeutic dose of CsA, significantly prolonged renal allograft survival and improved graft function compared to CsA alone.

- Islet allotransplantation: In a mouse model, this compound effectively inhibited allogeneic rejection and showed a promising synergistic effect when combined with low-dose sirolimus. Importantly, this compound did not impair islet function or neovascularization, highlighting its potential advantage over calcineurin inhibitors.

- Chronic colitis: In IL-10 gene-deficient mice, a model of chronic colitis, this compound significantly reduced disease severity, prevented body weight loss, and suppressed pro-inflammatory cytokine production in the colon.

- Atherosclerosis: this compound administration in LDL receptor-deficient mice fed a high-cholesterol diet led to a substantial reduction in atherosclerotic lesion formation without affecting plasma lipid levels. This effect was associated with reduced T cell activation and macrophage infiltration in the aorta, as well as decreased production of inflammatory cytokines.

- Autoimmune myocarditis: this compound effectively attenuated the development of experimental autoimmune myocarditis in rats, highlighting its potential for treating autoimmune diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

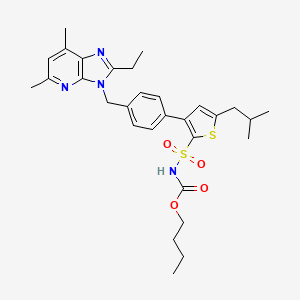

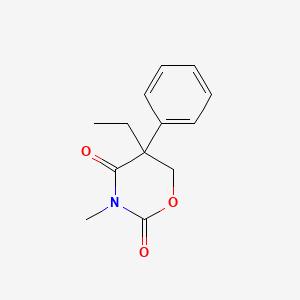

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)

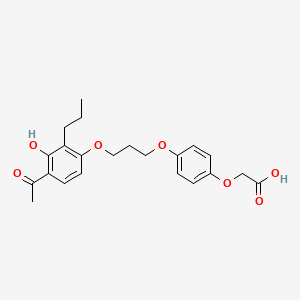

![(2S)-N-[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1673717.png)